molecular formula C15H21BrN2O B5145809 2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

Cat. No. B5145809
M. Wt: 325.24 g/mol
InChI Key: AOPINFCMIFSEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as BPEA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPEA belongs to the class of compounds known as benzamides, which have been found to possess a wide range of pharmacological activities.

Mechanism of Action

2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide acts as a partial agonist at the dopamine D3 receptor, which results in the modulation of dopamine signaling in the brain. This modulation can lead to changes in reward and motivation pathways, which may have therapeutic implications for disorders such as addiction and depression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is its high selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively low potency compared to other dopamine receptor ligands, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide. One area of interest is the development of more potent and selective analogs of this compound, which may have improved therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of this compound, as well as its potential side effects and toxicity. Finally, research on the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide involves the condensation of 4-bromobenzoyl chloride with 2-(1-piperidinyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield this compound.

Scientific Research Applications

2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.

properties

IUPAC Name

2-(4-bromophenyl)-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c16-14-6-4-13(5-7-14)12-15(19)17-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPINFCMIFSEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.